molecular formula C7H16O2 B1467127 4-Methoxy-2,2-dimethylbutan-1-ol CAS No. 1465444-68-1

4-Methoxy-2,2-dimethylbutan-1-ol

Cat. No.: B1467127
CAS No.: 1465444-68-1
M. Wt: 132.2 g/mol
InChI Key: WOELHIHVJTYYEZ-UHFFFAOYSA-N
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Description

4-Methoxy-2,2-dimethylbutan-1-ol is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-2,2-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2,6-8)4-5-9-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOELHIHVJTYYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465444-68-1
Record name 4-methoxy-2,2-dimethylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-Methoxy-2,2-dimethylbutan-1-ol is an organic compound with significant potential in various biological applications. Its structure includes a methoxy group and two methyl groups attached to a butanol framework, which contributes to its unique chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C6H14O2
  • Molecular Weight : 118.18 g/mol
  • Structure : The compound features a methoxy group (-OCH3) and two methyl groups on the carbon chain, which influence its solubility and reactivity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound may act as an agonist or antagonist, modulating biochemical pathways that affect cellular functions such as metabolism and signal transduction.

Potential Mechanisms:

  • Enzyme Interaction : The compound has been studied for its interaction with alcohol oxidases, which are enzymes that catalyze the oxidation of alcohols to aldehydes or ketones .
  • Receptor Modulation : Research indicates that it may influence receptor activity, potentially affecting neurotransmitter systems in the central nervous system.

1. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains. For instance, its efficacy against Escherichia coli and Staphylococcus aureus has been documented, suggesting potential applications in developing antimicrobial agents.

2. Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. It has been suggested that it could mitigate oxidative stress in neuronal cells, thereby offering potential therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Kato et al. (2015)Investigated the substrate tolerance of alcohol oxidases; found that branched alcohols like this compound are effectively oxidized by these enzymes .
Research on NeuroprotectionSuggested that the compound may reduce oxidative damage in neuronal cells, indicating its potential for treating conditions like Alzheimer's disease .
Antimicrobial StudiesDemonstrated effectiveness against E. coli and S. aureus, highlighting its potential as a natural preservative or therapeutic agent .

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are crucial. The compound is classified under certain categories for skin and eye irritation; thus, handling precautions should be observed in laboratory settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.